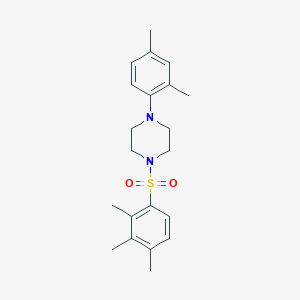

1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two aromatic rings substituted with methyl groups and a sulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Aromatic Substitution: The introduction of the 2,4-dimethylphenyl and 2,3,4-trimethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of the piperazine core with the corresponding methyl-substituted benzene derivatives in the presence of a suitable base.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, and alkylation with alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties.

Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings and piperazine core can interact with hydrophobic pockets in receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group, which may result in different pharmacological properties.

4-((2,3,4-Trimethylphenyl)sulfonyl)piperazine: Lacks the 2,4-dimethylphenyl group, which may affect its binding affinity and specificity.

1-(2,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine: Contains a phenyl group instead of the 2,3,4-trimethylphenyl group, which may alter its chemical reactivity and biological activity.

Uniqueness

1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine is unique due to the presence of both the 2,4-dimethylphenyl and 2,3,4-trimethylphenyl groups, along with the sulfonyl group. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

1-(2,4-Dimethylphenyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine is a piperazine derivative that exhibits significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H26N2O2S

- Molecular Weight : 346.49 g/mol

The compound features a piperazine core substituted with two distinct aromatic groups: a 2,4-dimethylphenyl and a 2,3,4-trimethylphenyl sulfonyl moiety. These substitutions are crucial for its biological activity.

Anticancer Properties

Research has shown that piperazine derivatives possess significant anticancer activity. For instance, studies indicate that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism involves the disruption of mitochondrial function and the activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Mitochondrial dysfunction |

| HeLa (Cervical Cancer) | 8.7 | Caspase activation |

| MCF-7 (Breast Cancer) | 12.3 | Induction of apoptosis |

Neuroprotective Effects

Piperazine derivatives have also been investigated for their neuroprotective effects. They inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission and may be beneficial in treating Alzheimer's disease.

Study on Anticancer Activity

In a recent study published in Cancer Letters, researchers evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The study found that compounds with similar structural motifs to this compound exhibited potent antiproliferative effects against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

Neuroprotective Study

Another study focused on the neuroprotective potential of piperazine derivatives against oxidative stress-induced neuronal cell death. The results indicated that these compounds significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide. The protective effect was attributed to their ability to scavenge free radicals and inhibit apoptotic pathways.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-15-6-8-20(17(3)14-15)22-10-12-23(13-11-22)26(24,25)21-9-7-16(2)18(4)19(21)5/h6-9,14H,10-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEQGQCNXLOOFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.